molecular formula C8H9ClOS B1420716 4-Ethyl-5-methylthiophene-3-carbonyl chloride CAS No. 1160248-82-7

4-Ethyl-5-methylthiophene-3-carbonyl chloride

Cat. No.: B1420716
CAS No.: 1160248-82-7
M. Wt: 188.67 g/mol
InChI Key: JKGFZBLTURETDI-UHFFFAOYSA-N
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Description

4-Ethyl-5-methylthiophene-3-carbonyl chloride is an organic compound with the molecular formula C8H9ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Scientific Research Applications

4-Ethyl-5-methylthiophene-3-carbonyl chloride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methylthiophene-3-carbonyl chloride typically involves the chlorination of 4-Ethyl-5-methylthiophene-3-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methylthiophene-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of more complex molecules. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylthiophene-3-carbonyl chloride
  • 5-Ethylthiophene-3-carbonyl chloride
  • 4-Ethyl-2-methylthiophene-3-carbonyl chloride

Uniqueness

4-Ethyl-5-methylthiophene-3-carbonyl chloride is unique due to the specific substitution pattern on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both ethyl and methyl groups on the thiophene ring provides steric and electronic effects that differentiate it from other similar compounds .

Properties

IUPAC Name

4-ethyl-5-methylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-3-6-5(2)11-4-7(6)8(9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGFZBLTURETDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252642
Record name 4-Ethyl-5-methyl-3-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160248-82-7
Record name 4-Ethyl-5-methyl-3-thiophenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160248-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-5-methyl-3-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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